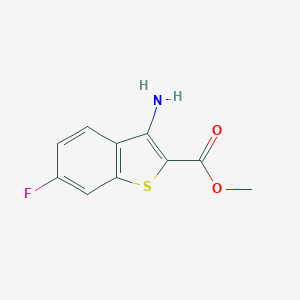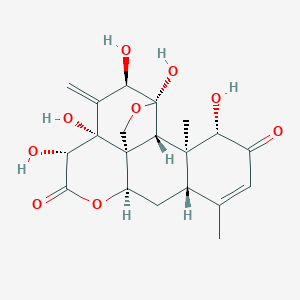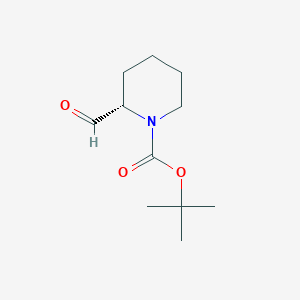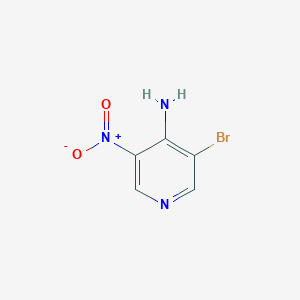
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- is a chemical compound with a complex molecular structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been suggested that this compound can inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase. In vivo studies have shown that this compound can reduce the growth of tumors in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- in lab experiments include its potential applications in various fields of research, its relatively simple synthesis method, and its unique molecular structure. However, the limitations of using this compound in lab experiments include its complex molecular structure, which can make it difficult to study, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl-. One direction is to further study its potential applications in medicinal chemistry, materials science, and catalysis. Another direction is to investigate its mechanism of action in more detail. Additionally, future research could focus on developing new synthesis methods for this compound to improve its yield and purity. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- involves the reaction of 1,3-dibutyl-4,5-dimethylimidazolium iodide with lithium diisopropylamide (LDA) followed by the addition of chlorophosphine. This reaction results in the formation of the desired compound with a yield of 75%.
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- has potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease. In materials science, 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been studied for its potential use as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
141968-98-1 |
|---|---|
Produktname |
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- |
Molekularformel |
C16H34N3P |
Molekulargewicht |
299.44 g/mol |
IUPAC-Name |
1,3-dibutyl-N,N-diethyl-4,5-dimethyl-1,3,2-diazaphosphol-2-amine |
InChI |
InChI=1S/C16H34N3P/c1-7-11-13-18-15(5)16(6)19(14-12-8-2)20(18)17(9-3)10-4/h7-14H2,1-6H3 |
InChI-Schlüssel |
CJZGXIOPBHLKHK-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1N(CC)CC)CCCC)C)C |
Kanonische SMILES |
CCCCN1C(=C(N(P1N(CC)CC)CCCC)C)C |
Andere CAS-Nummern |
141968-98-1 |
Synonyme |
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



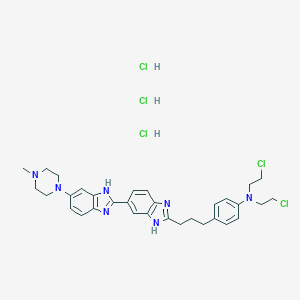


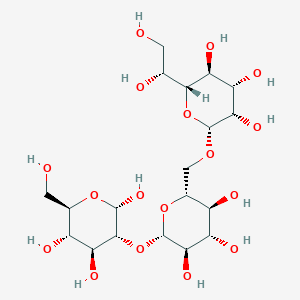

![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
